2,3-Dichloro-4,5-difluorobenzonitrile
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Overview
Description
2,3-Dichloro-4,5-difluorobenzonitrile (DCDFB) is a chemical compound used in scientific research. It is a white crystalline powder with a molecular formula of C7HCl2F2N. DCDFB is used in various fields of research such as pharmaceuticals, agrochemicals, and materials science due to its unique properties.
Mechanism Of Action
The mechanism of action of 2,3-Dichloro-4,5-difluorobenzonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, leading to various physiological effects.
Biochemical And Physiological Effects
2,3-Dichloro-4,5-difluorobenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. 2,3-Dichloro-4,5-difluorobenzonitrile has also been shown to have antitumor activity and has been used in the development of various anticancer drugs.
Advantages And Limitations For Lab Experiments
2,3-Dichloro-4,5-difluorobenzonitrile has various advantages and limitations for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, it is also toxic and should be handled with care. 2,3-Dichloro-4,5-difluorobenzonitrile is also sensitive to light and moisture, which can affect its stability.
Future Directions
There are various future directions for the use of 2,3-Dichloro-4,5-difluorobenzonitrile in scientific research. One direction is the development of new pharmaceuticals and agrochemicals using 2,3-Dichloro-4,5-difluorobenzonitrile as a starting material. Another direction is the development of new materials such as liquid crystals and polymers using 2,3-Dichloro-4,5-difluorobenzonitrile as a reagent. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichloro-4,5-difluorobenzonitrile and its potential use in the treatment of various diseases.
Synthesis Methods
2,3-Dichloro-4,5-difluorobenzonitrile can be synthesized using various methods such as the Sandmeyer reaction, the Ullmann reaction, and the Buchwald-Hartwig reaction. The most commonly used method is the Sandmeyer reaction, which involves the reaction of 2,3-dichloro-4,5-difluoroaniline with copper(I) chloride and sodium nitrite in the presence of hydrochloric acid.
Scientific Research Applications
2,3-Dichloro-4,5-difluorobenzonitrile is used in various scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. 2,3-Dichloro-4,5-difluorobenzonitrile is also used as a reagent in the synthesis of various materials such as liquid crystals and polymers.
properties
CAS RN |
112062-59-6 |
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Product Name |
2,3-Dichloro-4,5-difluorobenzonitrile |
Molecular Formula |
C7HCl2F2N |
Molecular Weight |
207.99 g/mol |
IUPAC Name |
2,3-dichloro-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C7HCl2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H |
InChI Key |
MGAAXINNFOKAEH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C#N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.